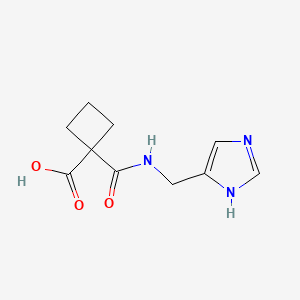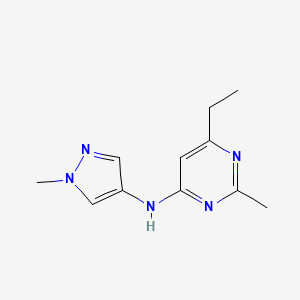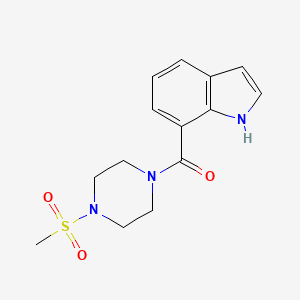
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid, also known as IMCB or CBIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cyclic amino acid derivative that is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid can modulate the activity of certain enzymes and proteins, including nitric oxide synthase and cyclooxygenase-2. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in lab experiments is its stability and ease of synthesis. However, one of the limitations of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. Another area of research is the exploration of the potential therapeutic applications of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid involves the reaction of 1,4-dibromobutane with imidazole to form 1-(1H-imidazol-5-ylmethyl)-1,4-dibromobutane. This intermediate is then reacted with potassium cyanate to form 1-(1H-imidazol-5-ylmethylcarbamoyl)-1,4-dibromobutane, which is then treated with sodium hydroxide to form 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid.
Applications De Recherche Scientifique
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8(10(9(15)16)2-1-3-10)12-5-7-4-11-6-13-7/h4,6H,1-3,5H2,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTASAISUHRUDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)


![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)

![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)